Fmoc-Asn(Mtt)-OH

Übersicht

Beschreibung

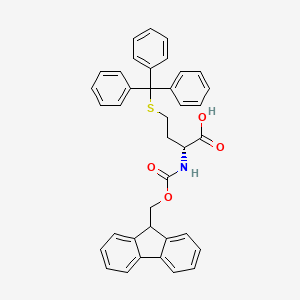

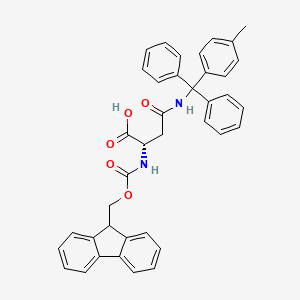

“Fmoc-Asn(Mtt)-OH” is a compound used in peptide synthesis. It’s a pre-loaded resin for the synthesis of peptide acids containing a side-chain modified C-terminal lysine amino-acid residue by Fmoc SPPS . The Mtt group can be removed selectively on the solid phase with 1% TFA in DCM, unmasking the side-chain lysine amino group for further functionalization .

Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Molecular Structure Analysis

The base NovaSyn TG is a composite of low cross-linked polystyrene and 3000-4000 M.W. polyethylene glycol . Peptide synthesis occurs at the ends of the PEG chains which have been functionalized with a TFA-labile Wang-type linker .Chemical Reactions Analysis

Cleavage and deprotection is one of the most crucial steps in peptide synthesis . The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions . The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .Physical And Chemical Properties Analysis

The product is in the form of beads . The color is white to slight yellow to beige . The loading (Photometric determination of the Fmoc-chromophore liberated upon treatment with DBU/DMF) is 0.40 - 1.00 mmol/g . The swelling volume (in DMF) is lot specific .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis Efficiency : Fmoc-Asn(Mtt)-OH has been evaluated for its efficiency in peptide synthesis. For instance, it was compared with other Asn derivatives in synthesizing test peptides, showing a competitive efficiency (Bray et al., 1995).

Caution in Solid-Phase Peptide Synthesis (SPPS) : Fmoc-Dab(Mtt)-OH, a related compound, demonstrated poor coupling efficiency in SPPS, indicating the need for caution and potentially alternative building blocks in peptide synthesis (Lam et al., 2022).

Glycopeptide Synthesis : this compound has been used in the automated solid-phase synthesis of glycopeptides, specifically for incorporating unprotected mono- and disaccharide units in N-glycoprotein antennae into T cell epitopic peptides (Otvos et al., 1990).

Selective Deprotection Studies : Research has explored the selective de-O-acetylation of compounds like Fmoc-Asn(Ac3GlcNAc)-OH, demonstrating the potential for specific chemical modifications in peptide synthesis (Sun Bing-yan, 2015).

Addressing Aspartimide Formation in SPPS : Studies on aspartimide formation during Fmoc-based SPPS included this compound as a case study, highlighting challenges in peptide synthesis involving specific amino acid derivatives (Mergler et al., 2003).

Crosslinker Synthesis for Biomimetic Scaffolds : this compound was used in the synthesis of peptide crosslinkers for potential applications in tissue engineering (He & Jabbari, 2006).

Theranostic Applications in Cancer : A novel continuous process for assembling targeting ligands, peptidic spacers, fluorescent tags, and chelating cores for cancer theranostics involved the use of Fmoc-Lys(Mtt)-OH (Sengupta et al., 2018).

HDAC Inhibitor Synthesis : In the search for selective HDAC inhibitors, Fmoc amino acids, including this compound, were synthesized and incorporated into substrate inhibitor peptides (Mahindra et al., 2019).

Hybrid Synthetic/Natural Polymer Gels : Fmoc-Lys(Mtt)-OH was used in the formation of double network hydrogels, showing potential for biomedical applications like tissue regeneration and drug delivery (Ghilan et al., 2023).

Wirkmechanismus

Target of Action

Fmoc-Asn(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a protective group for the amino acid Asparagine (Asn), while Mtt (4-methyltrityl) protects the side chain .

Mode of Action

The Fmoc group in this compound provides protection for the amino acid during the peptide synthesis process . This protection is crucial during the assembly of the peptide chain on a polymeric support, a process known as solid-phase peptide synthesis (SPPS) . The Fmoc group is removed (deprotected) in the presence of a base, allowing the next amino acid to be added to the growing peptide chain .

Biochemical Pathways

This compound doesn’t directly participate in any biochemical pathways. Instead, it is used to synthesize peptides that can be involved in various biochemical processes . The synthesized peptides can act as enzymes, hormones, or antibodies, influencing numerous biochemical pathways depending on their specific sequences .

Result of Action

The primary result of the action of this compound is the successful synthesis of a peptide with the desired sequence . By protecting the amino acid Asn during synthesis, this compound ensures that the peptide chain can be assembled without unwanted side reactions .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, solvent used, and the presence of a suitable base for deprotection can all impact the efficacy of this compound in peptide synthesis . Additionally, the stability of this compound can be affected by factors such as temperature and pH .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZBWIYTHRCCFO-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101127264 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144317-22-6 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

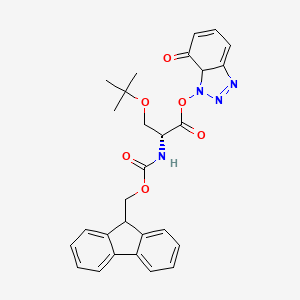

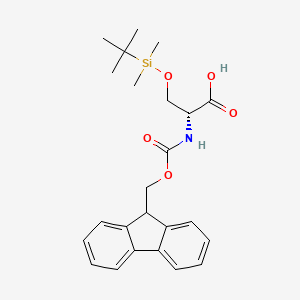

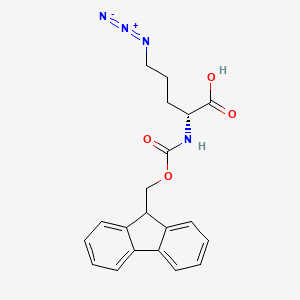

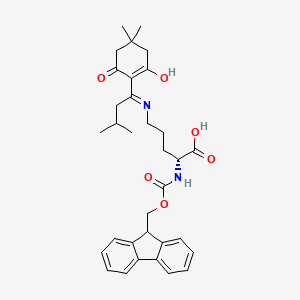

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

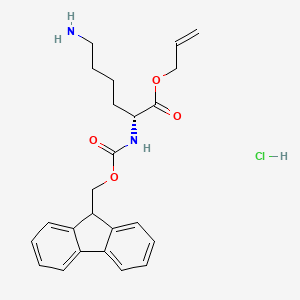

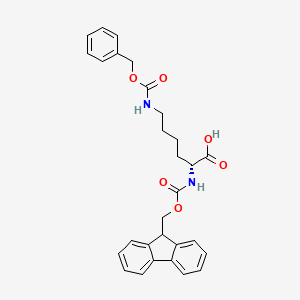

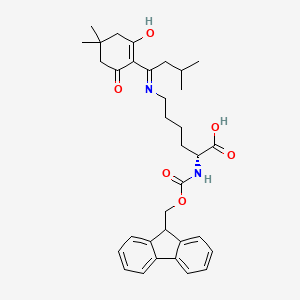

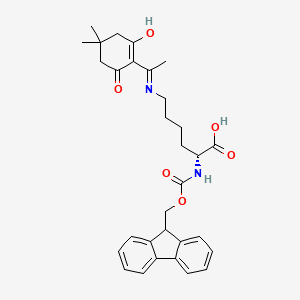

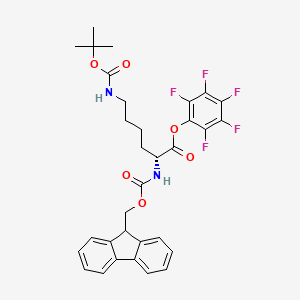

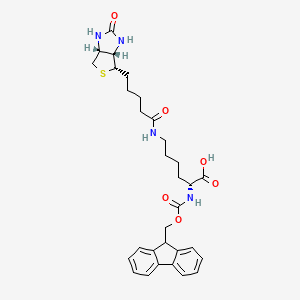

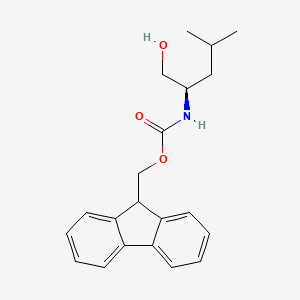

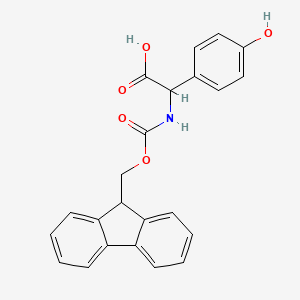

Feasible Synthetic Routes

Q & A

Q1: How does the choice of Asparagine derivative impact the synthesis of challenging peptides?

A1: The research by investigated the effectiveness of various Fmoc-protected Asparagine derivatives, including Fmoc-Asn(Mtt)-OH, in the synthesis of challenging peptides. They found that the steric hindrance posed by the protecting group on the Asparagine side chain significantly influenced the coupling efficiency during synthesis. Specifically, this compound showed moderate reagent efficiency, similar to Fmoc-Asn(Trt)-OH, but less effective than Fmoc-Asn(Tmob)-OH and Fmoc-Asn-OH for the tested peptides .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.